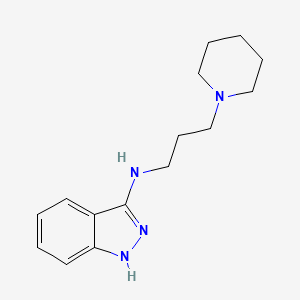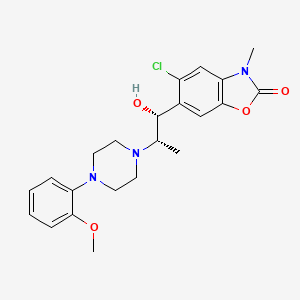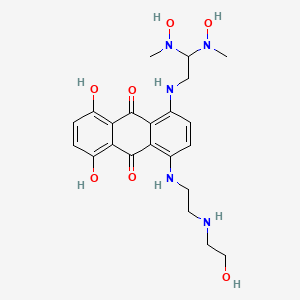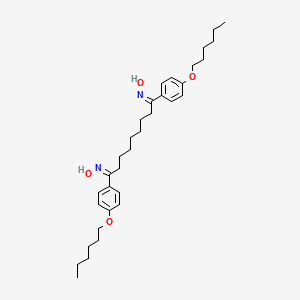
1,9-Bis(4-(hexyloxy)phenyl)-1,9-nonanedione dioxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,9-Bis(4-(hexyloxy)phenyl)-1,9-nonanedione dioxime is an organic compound with the molecular formula C33H48O4 This compound is characterized by the presence of two hexyloxyphenyl groups attached to a nonanedione backbone, with dioxime functional groups at both ends
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-Bis(4-(hexyloxy)phenyl)-1,9-nonanedione dioxime typically involves the following steps:
Formation of Nonanedione Backbone: The initial step involves the preparation of the nonanedione backbone. This can be achieved through the oxidation of nonane using suitable oxidizing agents such as potassium permanganate or chromium trioxide.
Attachment of Hexyloxyphenyl Groups: The next step involves the introduction of hexyloxyphenyl groups to the nonanedione backbone. This can be done through a Friedel-Crafts alkylation reaction using hexyloxybenzene and a suitable catalyst such as aluminum chloride.
Formation of Dioxime Groups: The final step involves the conversion of the carbonyl groups in the nonanedione backbone to dioxime groups. This can be achieved through the reaction with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
1,9-Bis(4-(hexyloxy)phenyl)-1,9-nonanedione dioxime undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the dioxime groups to amines or hydroxylamines.
Substitution: The hexyloxyphenyl groups can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as halogens or nucleophiles such as amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted hexyloxyphenyl derivatives.
科学的研究の応用
1,9-Bis(4-(hexyloxy)phenyl)-1,9-nonanedione dioxime has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1,9-Bis(4-(hexyloxy)phenyl)-1,9-nonanedione dioxime involves its interaction with specific molecular targets and pathways. The dioxime groups can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the hexyloxyphenyl groups can interact with hydrophobic regions of proteins, affecting their function and stability.
類似化合物との比較
Similar Compounds
- 1,9-Bis(4-methoxyphenyl)-1,9-nonanedione
- 1,9-Bis(4-ethoxyphenyl)-1,9-nonanedione
- 1,9-Bis(4-butoxyphenyl)-1,9-nonanedione
Uniqueness
1,9-Bis(4-(hexyloxy)phenyl)-1,9-nonanedione dioxime is unique due to the presence of hexyloxy groups, which impart specific hydrophobic and electronic properties. These properties can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
特性
CAS番号 |
104192-29-2 |
|---|---|
分子式 |
C33H50N2O4 |
分子量 |
538.8 g/mol |
IUPAC名 |
(NZ)-N-[(9Z)-1,9-bis(4-hexoxyphenyl)-9-hydroxyiminononylidene]hydroxylamine |
InChI |
InChI=1S/C33H50N2O4/c1-3-5-7-14-26-38-30-22-18-28(19-23-30)32(34-36)16-12-10-9-11-13-17-33(35-37)29-20-24-31(25-21-29)39-27-15-8-6-4-2/h18-25,36-37H,3-17,26-27H2,1-2H3/b34-32-,35-33- |
InChIキー |
BEGTXHMMNACHQT-ZMYSONEWSA-N |
異性体SMILES |
CCCCCCOC1=CC=C(C=C1)/C(=N\O)/CCCCCCC/C(=N/O)/C2=CC=C(C=C2)OCCCCCC |
正規SMILES |
CCCCCCOC1=CC=C(C=C1)C(=NO)CCCCCCCC(=NO)C2=CC=C(C=C2)OCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



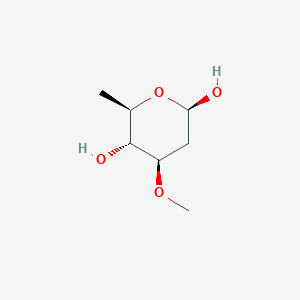

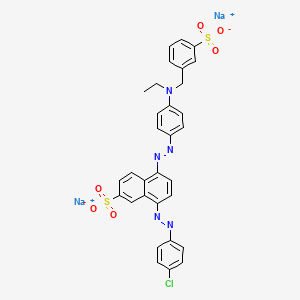
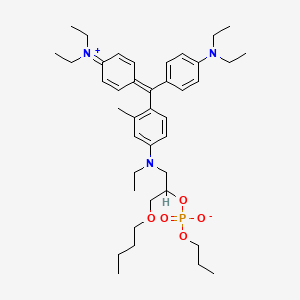

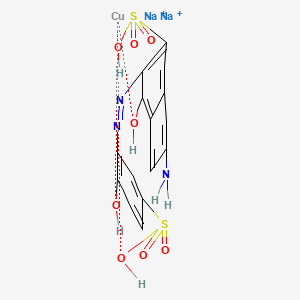
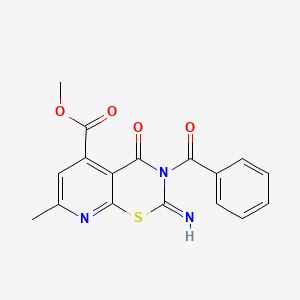


![[(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 2-dimethoxyphosphorylacetate](/img/structure/B12715824.png)
